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Fipravirimat (also known as GSK3640254 or BMS-986197) is a second-generation HIV-1

maturation inhibitor that was under clinical development by ViiV Healthcare and GSK.[1] The

drug targets the final stages of the viral lifecycle, specifically the cleavage of the Gag

polyprotein, which is essential for the formation of mature, infectious virions.[1][2][3] Although

its development was discontinued in early 2023, understanding its cross-resistance profile

remains crucial for the development of future maturation inhibitors and for comprehending HIV-

1 resistance mechanisms.[1] This guide provides a comparative analysis of fipravirimat's
cross-resistance with other antiretroviral (ARV) classes, supported by available experimental

data and detailed methodologies.

Mechanism of Action of Maturation Inhibitors
Fipravirimat, like other maturation inhibitors, functions by binding to the viral Gag polyprotein.

This binding event specifically inhibits the cleavage of the capsid precursor protein (p25) into

the mature capsid protein (p24) and the spacer peptide 1 (SP1).[4][5] This disruption of the final

step in the Gag processing cascade leads to the production of immature, non-infectious virions.

[3][5]
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HIV-1 Maturation Pathway and Fipravirimat's Mechanism of Action.

Cross-Resistance Profile of Fipravirimat
A key aspect of any new antiretroviral is its activity against viral strains that are already

resistant to existing drugs. As fipravirimat belongs to a distinct class of ARVs, it was

anticipated to have a low potential for cross-resistance with other classes such as

nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse
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transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer

inhibitors (INSTIs).

Quantitative Analysis of Antiviral Activity
A pivotal study by Dicker et al. in 2022 provided a detailed virological profile of fipravirimat
(GSK3640254).[2][4][6] The study evaluated the in vitro antiviral activity of fipravirimat against

a panel of HIV-1 clinical isolates and site-directed mutants carrying Gag polymorphisms that

conferred resistance to earlier-generation maturation inhibitors.

The findings from this study are summarized in the table below. Fipravirimat demonstrated

potent activity against a broad range of HIV-1 strains, including those with polymorphisms that

reduced the susceptibility to the first-generation maturation inhibitor, bevirimat.[2][4]

HIV-1 Strain/Mutant
Drug Class

Resistance

Fipravirimat

(GSK3640254)

EC50 Fold Change*
Reference

Wild-Type (Reference) - 1.0 Dicker et al., 2022

Panel of Clinical

Isolates (Subtypes A,

B, C, CRF01_AE)

Varies Mean EC50 of 9 nM Dicker et al., 2022[6]

Site-Directed Mutants

with Gag

Polymorphisms (e.g.,

V362I, V370A)

Maturation Inhibitor
Retained potent

activity
Dicker et al., 2022[5]

Gag A364V Mutant Maturation Inhibitor
Reduced susceptibility

(EC50 = 143 nM)
Dicker et al., 2022[5]

Data presented is a

summary. For

complete dataset,

refer to the primary

publication.
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Note: The primary resistance mutation identified for fipravirimat is the Gag A364V substitution,

which emerged both in cell culture resistance selection studies and in a Phase IIa clinical trial.

[2][6]

Experimental Protocols
The evaluation of fipravirimat's antiviral activity and resistance profile involved standard in

vitro assays. The general methodologies are outlined below.

Antiviral Susceptibility Assay (Phenotypic Assay)
A common method to determine the susceptibility of HIV-1 to an antiviral agent is the use of a

cell-based assay with a reporter gene, such as luciferase.
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Workflow for a Luciferase-Based HIV-1 Antiviral Susceptibility Assay.

Detailed Methodology:

Virus Production: Recombinant HIV-1 strains, including wild-type and those with specific

resistance mutations, are generated by transfecting proviral DNA into producer cells (e.g.,

293T cells).[7] The supernatant containing the virus is then harvested.

Cell Culture: Target cells permissive to HIV-1 infection and engineered to express a reporter

gene (e.g., TZM-bl cells containing a luciferase gene under the control of the HIV-1 LTR) are

seeded in 96-well plates.[8][9]

Drug Dilution: Fipravirimat and other reference antiretrovirals are serially diluted to create a

range of concentrations.
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Infection: The target cells are pre-incubated with the drug dilutions before the addition of the

virus.

Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for viral

entry, replication, and expression of the reporter gene.[9]

Data Acquisition: After incubation, a luciferase substrate is added to the cells, and the

resulting luminescence, which is proportional to the level of viral replication, is measured

using a luminometer.[8][9]

Data Analysis: The 50% effective concentration (EC50), which is the drug concentration

required to inhibit 50% of viral replication, is calculated by plotting the percentage of

inhibition against the drug concentration. The fold change in EC50 for a mutant virus is

determined by dividing its EC50 by the EC50 of the wild-type virus.

Resistance Selection Studies
To identify potential resistance mutations, HIV-1 is cultured in the presence of escalating

concentrations of the investigational drug over an extended period.

Methodology:

Initial Culture: Wild-type HIV-1 is cultured in a permissive cell line (e.g., MT-2 cells) in the

presence of a low concentration of fipravirimat.

Serial Passage: As the virus replicates, the supernatant is passaged to fresh cells with

gradually increasing concentrations of the drug.

Monitoring: Viral replication is monitored at each passage, typically by measuring p24

antigen levels in the culture supernatant.

Genotypic Analysis: Once the virus demonstrates reduced susceptibility to the drug (i.e., it

can replicate at higher concentrations), the viral RNA is extracted, and the Gag gene is

sequenced to identify mutations that have been selected.

Conclusion
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Fipravirimat demonstrated a promising in vitro profile with potent activity against a wide range

of HIV-1 isolates, including those with polymorphisms that confer resistance to earlier

maturation inhibitors. Its novel mechanism of action suggests a lack of cross-resistance with

existing antiretroviral classes. However, the emergence of the Gag A364V mutation, which

confers reduced susceptibility to fipravirimat, highlighted a potential pathway for resistance.

While the clinical development of fipravirimat has been halted, the data gathered from its

preclinical and clinical studies provide valuable insights for the continued development of

maturation inhibitors as a potential new class of antiretroviral therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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